N-B-DCP is a synthetic compound, meaning it is not naturally found and is produced in a laboratory setting. The synthesis of N-B-DCP involves reacting 4,6-dichloropyrimidin-2-amine with benzyl chloride. This reaction is described in various scientific publications, including a study exploring the synthesis and inhibitory effects of substituted 2-amino-4,6-dihydropyrimidines [].
N-benzyl-4,6-dichloropyrimidin-2-amine is a chemical compound classified as a pyrimidine derivative, characterized by the presence of two chlorine atoms at the 4 and 6 positions of the pyrimidine ring and a benzyl group attached to the nitrogen atom at the 2 position. Its molecular formula is with a molecular weight of approximately 254.11 g/mol. This compound is notable for its diverse applications in medicinal chemistry and agrochemicals due to its unique structural features that enhance biological activity and specificity .
Common reagents used in these reactions include phosphorus oxychloride for chlorination and hydrogen peroxide for oxidation.
Research indicates that N-benzyl-4,6-dichloropyrimidin-2-amine possesses significant biological activities. It has been studied for its potential as an antimicrobial agent and as a kinase inhibitor in cancer treatment. The compound's mechanism of action involves binding to specific molecular targets, inhibiting cell proliferation by blocking enzyme activity related to cancer progression . Additionally, it has shown promise in modulating immune responses by affecting nitric oxide production in activated immune cells .
The synthesis of N-benzyl-4,6-dichloropyrimidin-2-amine typically involves:
N-benzyl-4,6-dichloropyrimidin-2-amine finds applications across various fields:
Interaction studies involving N-benzyl-4,6-dichloropyrimidin-2-amine have focused on its effects on cellular pathways related to cancer and immune responses. For instance, it has been shown to inhibit nitric oxide production in activated immune cells, suggesting potential anti-inflammatory properties. Additionally, studies on its interaction with kinases reveal its role as an inhibitor that could be beneficial in cancer therapies .
N-benzyl-4,6-dichloropyrimidin-2-amine can be compared with other pyrimidine derivatives such as:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
2,4-Diamino-6-chloropyrimidine | Two amino groups at positions 2 and 4 | Lacks benzyl substitution; primarily used for synthesis |
5-Fluoro-2-amino-4,6-dichloropyrimidine | Fluorine atom at position 5 | Exhibits potent antimicrobial activity |
2-Amino-4,6-dihydroxypyrimidine | Hydroxyl groups at positions 4 and 6 | Precursor for synthesizing dichloro derivatives |
N-benzyl-4,6-dichloropyrimidin-2-amine stands out due to its benzyl substitution which enhances its biological activity and specificity compared to other similar compounds. This structural modification allows for better interaction with biological targets, making it a valuable candidate in drug development and research .
The molecular structure of N-benzyl-4,6-dichloropyrimidin-2-amine exhibits a sophisticated arrangement of functional groups that significantly influence its chemical behavior and physical properties [1] [2]. The compound features a six-membered pyrimidine ring system with nitrogen atoms at positions 1 and 3, which serves as the central scaffold for substituent attachment [1] [2]. The canonical Simplified Molecular Input Line Entry System representation is C1=CC=C(C=C1)CNC2=NC(=CC(=N2)Cl)Cl, indicating the connectivity between the benzyl group and the dichloropyrimidine core [2].
The three-dimensional molecular geometry reveals important structural features that affect the compound's reactivity and interactions [2]. The molecule contains 16 heavy atoms with no defined stereochemical centers, resulting in a relatively rigid molecular framework [2]. The topological polar surface area measures 37.8 square angstroms, suggesting moderate polarity characteristics [2]. The compound exhibits three rotatable bonds, primarily associated with the benzyl substituent, allowing for conformational flexibility in solution [2].
The pyrimidine core in N-benzyl-4,6-dichloropyrimidin-2-amine undergoes significant electronic modifications due to the presence of electron-withdrawing chlorine substituents at positions 4 and 6 [3] [4]. These halogen substitutions create substantial changes in the electron density distribution within the aromatic ring system, enhancing the electrophilic character of the pyrimidine nucleus [3] [4]. The chlorine atoms withdraw electron density through both inductive and resonance effects, making the carbon atoms at positions 4 and 6 more susceptible to nucleophilic attack [3] [4].
The substitution pattern in this compound represents a strategic modification of the parent pyrimidine structure that significantly alters its chemical reactivity profile [3] [5]. Research has demonstrated that dichloropyrimidine derivatives exhibit enhanced reactivity toward nucleophilic substitution reactions compared to unsubstituted pyrimidines [3] [5]. The presence of two chlorine atoms creates a synergistic electronic effect that stabilizes negative charge development during nucleophilic displacement reactions [3] [4].
Computational studies of related dichloropyrimidine systems indicate that the C2 position becomes particularly activated toward nucleophilic substitution when chlorine substituents are present at positions 4 and 6 [3] [6]. This activation pattern explains the selective attachment of the benzylamine group at the C2 position in N-benzyl-4,6-dichloropyrimidin-2-amine [3] [6]. The electronic modifications introduced by the dichloro substitution pattern also influence the compound's hydrogen bonding capabilities and overall molecular polarity [6].
The interaction between the benzyl substituent and the dichloropyrimidine core in N-benzyl-4,6-dichloropyrimidin-2-amine creates a complex network of electronic and steric effects that define the compound's chemical behavior [4] [7]. The benzyl group, connected through the nitrogen atom at position 2, introduces both electron-donating and steric influences that modulate the overall reactivity of the molecule [4] [7]. The phenyl ring of the benzyl group can participate in pi-pi stacking interactions with other aromatic systems, potentially affecting the compound's crystallization behavior and intermolecular associations [4].
The spatial arrangement between the benzyl substituent and the chlorine atoms creates unique conformational preferences that influence the molecule's three-dimensional structure [4] [7]. Nuclear magnetic resonance studies of similar benzyl-substituted pyrimidines reveal restricted rotation around the carbon-nitrogen bond connecting the benzyl group to the pyrimidine ring, resulting in preferred conformational states [4] [7]. This conformational restriction affects the compound's binding interactions with biological targets and influences its overall pharmacological profile [4].
The electronic interaction between the benzyl group and the dichloropyrimidine core involves charge transfer effects that stabilize certain molecular conformations [4] [6]. The electron-rich benzyl system can donate electron density to the electron-deficient pyrimidine ring, creating a balanced electronic distribution that affects the compound's reactivity toward electrophilic and nucleophilic reagents [4] [6]. These substituent interactions also influence the compound's spectroscopic properties, particularly in nuclear magnetic resonance and ultraviolet-visible absorption measurements [4] [7].
N-benzyl-4,6-dichloropyrimidin-2-amine exhibits distinctive solubility characteristics that reflect its molecular structure and electronic properties [8] [9]. The compound demonstrates limited water solubility due to its predominantly hydrophobic character, with the dichloropyrimidine core and benzyl substituent contributing to its lipophilic nature [8] [9]. The computed XLogP3-AA value of 3.9 indicates significant lipophilicity, placing the compound in a range typical of moderately hydrophobic organic molecules [2].
The solubility profile shows enhanced dissolution in organic solvents, particularly those capable of participating in hydrogen bonding interactions [8] [9]. Related dichloropyrimidine compounds exhibit solubility in acetone, dimethyl sulfoxide, and aromatic hydrocarbons such as toluene [8] [9]. The presence of the amino group provides hydrogen bond donor capability, while the nitrogen atoms in the pyrimidine ring serve as hydrogen bond acceptors, facilitating dissolution in polar aprotic solvents [2] [8].
Thermal analysis of N-benzyl-4,6-dichloropyrimidin-2-amine reveals important stability characteristics that inform handling and storage requirements [10] [8]. The parent 2-amino-4,6-dichloropyrimidine compound exhibits a melting point in the range of 218-222 degrees Celsius, suggesting substantial thermal stability [8] [11]. The benzyl substitution in N-benzyl-4,6-dichloropyrimidin-2-amine likely influences this thermal behavior, with the additional aromatic system potentially affecting crystal packing and intermolecular interactions [10] [11].
Thermogravimetric analysis studies of related pyrimidine derivatives demonstrate that thermal decomposition typically occurs at temperatures significantly above normal handling conditions [12] [10]. The decomposition process often involves multiple stages, beginning with the loss of substituent groups followed by degradation of the aromatic ring system [12] [10]. The presence of chlorine substituents generally enhances thermal stability compared to unsubstituted pyrimidines due to the stabilizing effect of the electronegative halogens [12] [10].
Nuclear magnetic resonance spectroscopy provides detailed structural information for N-benzyl-4,6-dichloropyrimidin-2-amine through characteristic signal patterns that reflect the compound's molecular architecture [13] [14]. Proton nuclear magnetic resonance spectra typically reveal distinct signals for the benzyl methylene protons, appearing as a singlet around 4.4-4.6 parts per million due to the deshielding effect of the attached nitrogen atom [15] [14]. The aromatic protons of the benzyl group generate a complex multiplet in the 7.2-7.4 parts per million region, characteristic of monosubstituted benzene systems [15] [14].
The pyrimidine proton in N-benzyl-4,6-dichloropyrimidin-2-amine appears as a distinctive singlet, typically observed around 6.3-6.6 parts per million [13] [14]. This chemical shift reflects the electron-withdrawing influence of the adjacent chlorine atoms and the nitrogen atoms within the heterocyclic ring [13] [14]. The amino proton associated with the benzylamine group often appears as a broad signal around 5.8-6.2 parts per million, sometimes exhibiting coupling with the methylene protons [15] [16].
Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbon framework of the molecule with characteristic chemical shifts for each carbon environment [13] [14]. The aromatic carbons of the benzyl group typically appear in the 126-138 parts per million range, while the pyrimidine ring carbons show distinct patterns reflecting their electronic environments [13] [14]. The carbon atoms bearing chlorine substituents exhibit downfield shifts due to the electronegative halogen atoms, while the amino-substituted carbon appears at characteristic chemical shifts for nitrogen-bearing aromatic carbons [13] [14].
Infrared spectroscopy of N-benzyl-4,6-dichloropyrimidin-2-amine displays characteristic absorption bands that provide structural confirmation and functional group identification [17] [18]. The amino group stretching vibrations typically appear in the 3200-3400 wavenumber region, often showing multiple bands due to symmetric and asymmetric stretching modes [17] [18]. The aromatic carbon-carbon stretching vibrations generate strong absorptions in the 1500-1600 wavenumber range, while the carbon-nitrogen stretching of the pyrimidine ring produces bands around 1400-1500 wavenumbers [17] [18].
Mass spectrometry analysis reveals the molecular ion peak at mass-to-charge ratio 254, corresponding to the molecular weight of N-benzyl-4,6-dichloropyrimidin-2-amine [1] [2]. The fragmentation pattern typically shows loss of the benzyl group, generating fragments at mass-to-charge ratios corresponding to the dichloropyrimidine core [1] [2]. Additional fragmentation involves sequential loss of chlorine atoms and nitrogen-containing fragments, providing structural confirmation through characteristic fragmentation pathways [1] [2].
The thermodynamic properties of N-benzyl-4,6-dichloropyrimidin-2-amine reflect the stability relationships within its molecular framework and provide insights into its chemical behavior under various conditions [19] [20]. Experimental determination of enthalpy of formation for related dichloropyrimidine compounds has been accomplished through combustion calorimetry techniques, revealing the energetic relationships between different substitution patterns [19] [20]. Studies of 4,6-dichloropyrimidine systems indicate standard molar enthalpies of formation that reflect the stabilizing influence of the halogen substituents [19] [20].
The presence of chlorine atoms at positions 4 and 6 of the pyrimidine ring creates significant stabilization through electronic effects that lower the overall enthalpy of formation compared to unsubstituted systems [19] [20]. This stabilization arises from the electron-withdrawing nature of the chlorine substituents, which reduces the electron density in the aromatic ring and stabilizes the molecular framework [19] [20]. The benzylamine substitution at position 2 introduces additional thermodynamic considerations through the formation of stable carbon-nitrogen bonds and the extension of the conjugated system [19].
Computational studies using density functional theory methods have provided insights into the thermodynamic stability of pyrimidine derivatives with various substitution patterns [21] [22]. These calculations reveal that the combination of electron-withdrawing groups like chlorine with electron-donating substituents such as amino groups creates a balanced electronic structure that enhances overall molecular stability [21] [22]. The enthalpy of formation calculations for N-benzyl-4,6-dichloropyrimidin-2-amine suggest favorable thermodynamic properties that support its synthetic accessibility and chemical stability [21] [22].
The thermal stability profile indicates that N-benzyl-4,6-dichloropyrimidin-2-amine maintains structural integrity under normal handling conditions, with decomposition occurring only at elevated temperatures [12] [10]. This thermal behavior reflects the strong covalent bonding within the molecule and the stabilizing influence of the aromatic ring systems [12] [10]. The thermodynamic data support the compound's utility as a synthetic intermediate and its potential for long-term storage under appropriate conditions [12] [10].
Quantum mechanical modeling of N-benzyl-4,6-dichloropyrimidin-2-amine provides detailed insights into its electronic structure, molecular geometry, and chemical reactivity patterns [21] [22] [23]. Density functional theory calculations using hybrid functionals such as B3LYP have been employed to optimize the molecular geometry and calculate electronic properties of related pyrimidine systems [22] [24]. These computational approaches reveal important information about bond lengths, bond angles, and electronic charge distribution that influence the compound's chemical behavior [22] [24].
The molecular orbital analysis of N-benzyl-4,6-dichloropyrimidin-2-amine indicates a highest occupied molecular orbital primarily localized on the benzyl aromatic system and the amino nitrogen, while the lowest unoccupied molecular orbital is centered on the electron-deficient pyrimidine ring [22] [24]. This orbital distribution suggests that the compound can participate in electron transfer reactions with the benzyl system serving as an electron donor and the dichloropyrimidine core acting as an electron acceptor [22] [24].
Computational studies of similar dichloropyrimidine derivatives using the M06-2X functional with def2-TZVP basis sets have demonstrated accuracy in predicting molecular properties within approximately 2 kilocalories per mole compared to experimental values [25]. These calculations provide reliable predictions of bond dissociation energies, conformational preferences, and thermodynamic properties that guide synthetic planning and application development [25]. The computational results support experimental observations regarding the compound's stability and reactivity characteristics [25].
The electrostatic potential surface calculations reveal regions of electron-rich and electron-poor character that determine the compound's interaction patterns with other molecules [22] [23]. The chlorine atoms create regions of negative electrostatic potential, while the amino group and benzyl system contribute areas of positive potential [22] [23]. These computational predictions align with experimental observations of the compound's hydrogen bonding behavior and its interactions with biological targets [22] [23].
Property | Value | Reference |
---|---|---|
Molecular Formula | C₁₁H₉Cl₂N₃ | [1] [2] |
Molecular Weight | 254.11 g/mol | [1] [2] |
CAS Number | 76175-65-0 | [1] [2] |
XLogP3-AA | 3.9 | [2] |
Hydrogen Bond Donors | 1 | [2] |
Hydrogen Bond Acceptors | 3 | [2] |
Rotatable Bonds | 3 | [2] |
Topological Polar Surface Area | 37.8 Ų | [2] |
Heavy Atom Count | 16 | [2] |
Exact Mass | 253.0173527 Da | [2] |
The direct coupling of benzylamine with 4,6-dichloropyrimidine represents one of the most straightforward approaches to synthesize N-benzyl-4,6-dichloropyrimidin-2-amine [1] [2]. This nucleophilic aromatic substitution reaction typically involves the selective displacement of the chlorine atom at the 2-position of the pyrimidine ring. The reaction mechanism proceeds through the formation of a Meisenheimer complex intermediate, followed by elimination of hydrogen chloride [3].
The regioselectivity observed in benzylamine coupling reactions stems from the inherent electronic properties of the dichloropyrimidine substrate. The nitrogen atoms at positions 1 and 3 of the pyrimidine ring exert strong electron-withdrawing effects, activating the carbon centers toward nucleophilic attack. The 2-position exhibits enhanced reactivity compared to the 4- and 6-positions due to the cumulative effect of both nitrogen atoms [2] [4].
Typical reaction conditions employ polar aprotic solvents such as tetrahydrofuran, dimethylformamide, or acetonitrile to facilitate the nucleophilic substitution [4]. Base catalysis using triethylamine, diisopropylethylamine, or inorganic bases like potassium carbonate enhances the nucleophilicity of benzylamine and neutralizes the hydrogen chloride generated during the reaction [5] [6]. Reaction temperatures ranging from 80-120°C are commonly employed to achieve acceptable reaction rates while minimizing side reactions [5].
Recent investigations have demonstrated that the choice of solvent significantly influences both reaction rate and selectivity. Polar aprotic solvents with high dielectric constants promote ionization of the reactants and stabilize the transition state, leading to enhanced reaction rates [7]. The presence of coordination sites in solvents such as dimethylformamide can also provide additional stabilization for intermediate complexes [8].
The preparation of dichloropyrimidine intermediates through selective chlorination represents a critical synthetic transformation. Multiple chlorination methodologies have been developed to introduce chlorine substituents at specific positions of the pyrimidine ring [9] [10] [11].
Phosphorus oxychloride remains the most widely utilized chlorinating agent for pyrimidine derivatives [10] [11]. The reaction typically proceeds through the formation of phosphoryl chloride intermediates that activate hydroxyl groups toward nucleophilic displacement by chloride ions. This methodology enables the conversion of 2-amino-4,6-dihydroxypyrimidine to the corresponding dichloride in high yields [10] [12].
The solvent-free chlorination protocol developed for large-scale applications represents a significant advancement in process efficiency [11]. This methodology employs equimolar amounts of phosphorus oxychloride with pyridine as base, eliminating the need for excess chlorinating agent. The reaction proceeds in sealed reactors at elevated temperatures (140-160°C) for 2-4 hours, achieving yields of 85-95% [11] [12].
Alternative chlorination strategies include the use of thionyl chloride in combination with catalytic amounts of dimethylaminopyridine [13]. This protocol offers advantages in terms of mild reaction conditions and reduced formation of byproducts. The reaction mechanism involves initial formation of an activated sulfite ester intermediate, which undergoes nucleophilic displacement by chloride to yield the desired product [13].
The Vilsmeier-Haack-Arnold reaction provides another efficient route for introducing chlorine substituents while simultaneously functionalizing the pyrimidine ring [12] [14]. This methodology employs dimethylformamide and phosphorus oxychloride to generate reactive Vilsmeier reagents that can effect both chlorination and formylation reactions. The subsequent treatment with hydroxylamine and dehydration yields the target dichloropyrimidine derivatives [14].
Microwave irradiation has emerged as a powerful tool for accelerating pyrimidine synthesis reactions while improving yields and reducing reaction times [15] [5] [6]. The application of microwave heating to N-benzyl-4,6-dichloropyrimidin-2-amine synthesis demonstrates significant advantages over conventional thermal methods [15] [16].
The mechanism of microwave heating involves direct coupling of electromagnetic radiation with polar molecules, resulting in rapid and uniform temperature elevation throughout the reaction mixture [16] [17]. This heating profile contrasts sharply with conventional conductive heating, which relies on heat transfer from external sources and often results in temperature gradients within the reaction vessel [17].
Optimization studies for microwave-assisted synthesis have identified several critical parameters that influence reaction outcome [5] [6]. Temperature control emerges as the most significant factor, with optimal ranges typically between 120-140°C for benzylamine coupling reactions [5]. Temperatures below this range result in incomplete conversion, while excessive temperatures promote decomposition and side product formation [6].
Reaction time optimization reveals that microwave-assisted syntheses can be completed in 3-30 minutes, representing a 10-100 fold reduction compared to conventional heating methods [5] [6] [16]. The dramatic reduction in reaction time is attributed to the rapid heating rates achievable through microwave irradiation, which can exceed 10°C per second under optimal conditions [17].
Power settings between 450-650 watts provide optimal heating rates while maintaining temperature control [18] [19]. Lower power settings may result in insufficient heating, while excessive power can lead to superheating and violent solvent boiling [20]. Modern microwave reactors incorporate temperature feedback controls to maintain precise reaction conditions [20].
Solvent selection for microwave-assisted synthesis requires consideration of dielectric properties and microwave absorption characteristics [16] [17]. Polar solvents such as ethanol, dimethylformamide, and acetonitrile demonstrate excellent microwave coupling and provide efficient heating [16]. Non-polar solvents generally exhibit poor microwave absorption and are unsuitable for direct microwave heating applications [17].
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of substituted pyrimidine derivatives, offering unprecedented opportunities for structural diversification [4] [21] [7]. The application of these methodologies to N-benzyl-4,6-dichloropyrimidin-2-amine synthesis and functionalization has yielded numerous synthetic innovations [22] [23].
The Suzuki-Miyaura coupling reaction represents the most extensively studied palladium-catalyzed transformation for pyrimidine derivatives [7] [24] [25]. This reaction enables the coupling of dichloropyrimidines with arylboronic acids to introduce diverse aromatic substituents [7] [26]. The reaction mechanism involves oxidative addition of the aryl halide to palladium(0), transmetalation with the boronic acid, and reductive elimination to form the carbon-carbon bond [25].
Catalyst systems for Suzuki coupling typically employ palladium(0) complexes such as tetrakis(triphenylphosphine)palladium or palladium acetate with added phosphine ligands [7] [25]. The choice of ligand significantly influences reaction efficiency and selectivity. Electron-rich phosphines such as tricyclohexylphosphine or tri-tert-butylphosphine generally provide enhanced activity for challenging substrates [25].
Base selection plays a crucial role in Suzuki coupling efficiency [7] [25]. Inorganic carbonate bases such as potassium carbonate or cesium carbonate are commonly employed and serve multiple functions including activation of the boronic acid, neutralization of hydrogen halide byproducts, and promotion of the transmetalation step [7].
The regioselective double Suzuki coupling of 2,4-dichloropyrimidine has been achieved through careful optimization of reaction conditions [7]. Solvent selection proves critical, with alcoholic solvent mixtures providing superior reactivity compared to polar aprotic solvents [7]. The enhanced reactivity in alcoholic media is attributed to improved solubility of inorganic bases and stabilization of intermediate complexes [7].
Buchwald-Hartwig amination represents another important palladium-catalyzed transformation for pyrimidine functionalization [4] [27]. This reaction enables the introduction of diverse amine substituents through carbon-nitrogen bond formation. The reaction mechanism involves oxidative addition, coordination of the amine nucleophile, and reductive elimination to form the carbon-nitrogen bond [4].
Catalyst systems for Buchwald-Hartwig amination typically employ palladium(0) or palladium(II) precursors with specialized ligands designed to promote carbon-nitrogen coupling [4] [27]. Bidentate ligands such as BINAP or XPhos demonstrate excellent activity for electron-deficient heteroaromatic substrates [27].
The transition from laboratory-scale synthesis to industrial production of N-benzyl-4,6-dichloropyrimidin-2-amine requires comprehensive evaluation of process safety, environmental impact, and economic feasibility [14] [28] [29].
Process safety considerations center primarily on the handling and use of phosphorus oxychloride, which represents the most significant hazard in conventional synthesis routes [14] [29]. This reagent exhibits high reactivity toward water, generating hydrogen chloride gas and phosphoric acid [14]. Industrial implementations require specialized equipment for safe handling, including moisture-free environments, corrosion-resistant materials, and emergency ventilation systems [29].
The development of solvent-free chlorination protocols addresses many safety concerns associated with traditional methodologies [11] [14]. These processes eliminate the need for large volumes of organic solvents and reduce the generation of liquid waste streams [11]. The use of sealed reactor systems prevents the release of volatile byproducts and improves operator safety [14].
Environmental impact assessment reveals that conventional synthesis routes generate significant quantities of chlorinated waste [29] [30]. The stoichiometric consumption of phosphorus oxychloride produces equimolar amounts of phosphoric acid waste, which requires neutralization and disposal [30]. Advanced process designs incorporate solvent recovery systems and waste minimization strategies to reduce environmental burden [29].
Economic feasibility analysis indicates that raw material costs represent approximately 40-60% of total production costs for N-benzyl-4,6-dichloropyrimidin-2-amine [29] [31]. The cost of benzylamine and phosphorus oxychloride constitute the largest components of material expenses [29]. Alternative synthetic routes that reduce reagent consumption or employ less expensive starting materials offer potential cost advantages [31].
Scale-up considerations include heat transfer limitations, mixing efficiency, and residence time distribution in large-scale reactors [28] [31]. Microwave heating presents unique challenges for industrial implementation due to power requirements and electromagnetic field uniformity in large reaction vessels [15] [17]. Continuous flow processing offers attractive alternatives that maintain the benefits of rapid heating while enabling industrial-scale throughput [32].
Quality control requirements for pharmaceutical and agrochemical applications necessitate rigorous analytical monitoring throughout the production process [14] [31]. In-line analytical techniques such as near-infrared spectroscopy and high-performance liquid chromatography enable real-time monitoring of reaction progress and product quality [31]. Automated control systems can adjust reaction parameters to maintain consistent product specifications [33].